Xylose-d1
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Overview
Description
Xylose-d1 is a deuterated form of xylose, a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. Xylose is the second most abundant sugar in nature, following glucose. It plays a crucial role in the structure of plant cell walls and is a significant component of hemicellulose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1 involves the incorporation of deuterium into the xylose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Deuterium can be introduced into xylose through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst.
Biological Methods: Microorganisms can be engineered to incorporate deuterium into xylose during their metabolic processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Hydrolysis of Hemicellulose: Hemicellulose from lignocellulosic biomass is hydrolyzed to release xylose.
Deuterium Exchange: The released xylose undergoes deuterium exchange reactions to replace hydrogen atoms with deuterium.
Purification: The deuterated xylose is purified using techniques such as chromatography to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Xylose-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can produce xylitol, a sugar alcohol, using reducing agents like sodium borohydride.
Isomerization: This compound can be isomerized to xylulose using xylose isomerase.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Isomerization: Xylose isomerase enzyme under mild temperature and pH conditions.
Major Products
Xylonic Acid: Formed through oxidation.
Xylitol: Produced via reduction.
Xylulose: Result of isomerization.
Scientific Research Applications
Xylose-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of xylose metabolism.
Biology: Employed in studies of microbial fermentation processes to produce biofuels and biochemicals.
Medicine: Investigated for its potential in diagnostic tests for malabsorption syndromes.
Industry: Utilized in the production of xylitol, a low-calorie sweetener, and other valuable chemicals
Mechanism of Action
Xylose-d1 exerts its effects through its involvement in metabolic pathways. The primary mechanism involves:
Metabolic Pathways: this compound is metabolized by microorganisms through the pentose phosphate pathway, leading to the production of various metabolites.
Enzymatic Reactions: Enzymes such as xylose isomerase and xylose reductase play key roles in the conversion of this compound to other compounds
Comparison with Similar Compounds
Similar Compounds
Xylonic Acid: An oxidized form of xylose.
Xylitol: A reduced form of xylose.
Xylulose: An isomer of xylose
Uniqueness
Xylose-d1 is unique due to the presence of deuterium, which makes it a valuable tool in tracer studies and metabolic research. The deuterium atom provides a distinct signature that can be easily detected using spectroscopic techniques, allowing for precise tracking of metabolic pathways .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R,3S,4R)-4-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4D |
InChI Key |
PYMYPHUHKUWMLA-MQMRMSPOSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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